(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-20(8-2-13-1-7-18-19(9-13)24-12-23-18)21-16-5-6-17(21)11-15(10-16)14-3-4-14/h1-2,7-9,16-17H,3-6,10-12H2/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXWAJCDAWBPX-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one, a member of the benzodioxole family, has gained attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxole moiety, known for its diverse biological activities.
- An azabicyclo framework, which is often associated with various pharmacological effects.
The molecular formula of the compound is , with a molecular weight of approximately 336.42 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain benzodioxole derivatives can selectively inhibit Gram-positive bacteria while demonstrating lower activity against Gram-negative strains. For instance, compounds similar to the one have shown activity against Bacillus subtilis, but limited efficacy against Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Escherichia coli | >100 |
Anticancer Potential
Benzodioxole derivatives have also been studied for their cytotoxic effects on various cancer cell lines. The compound's structural features may enhance its interaction with specific biological targets involved in cancer progression. For example, some studies have reported that benzodioxole derivatives can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HepG2 | 10 |
Neuropharmacological Effects
The azabicyclo component of the compound suggests potential interactions with neurotransmitter receptors. Preliminary studies indicate that similar compounds may act as selective kappa-opioid receptor antagonists, which could have implications for pain management and addiction therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole ring or the azabicyclo structure can significantly influence potency and selectivity:
- Substituent Variations : Alterations in the substituents on the benzodioxole ring often lead to changes in antimicrobial and anticancer activity.
- Linker Modifications : The type and length of linkers connecting different moieties can affect receptor binding and efficacy.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Activity : In vitro studies demonstrated that specific derivatives led to a significant decrease in cell viability in multiple cancer cell lines, suggesting a promising avenue for therapeutic development.
- Pain Management : Research on related compounds has indicated their potential as analgesics through kappa-opioid receptor modulation, warranting further exploration into this compound's neuropharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs, emphasizing differences in substituents, scaffold modifications, and inferred bioactivity:
Key Observations:
Structural Diversity in Azabicyclo Derivatives :
- The target compound’s 3-cyclopropylidene substituent introduces ring strain and conformational rigidity, which is absent in the methyl-substituted analogs from Pharmacopeial Forum . This may enhance target selectivity in drug-receptor interactions.
- The α,β-unsaturated ketone in the target compound contrasts with ester-linked groups in Pharmacopeial Forum analogs, suggesting divergent reactivity (e.g., electrophilic vs. hydrolytic stability) .
Benzodioxol vs.
Biological Activity: While the Pharmacopeial Forum compounds exhibit anticholinergic or CNS-modulating properties, the benzodioxol-propenone system in the target compound aligns with kinase inhibitors (e.g., rotenone analogs), though experimental validation is needed . Zygocaperoside, though structurally distinct, highlights the importance of bicyclic frameworks in bioactivity, albeit via different mechanisms (e.g., membrane disruption vs. enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
